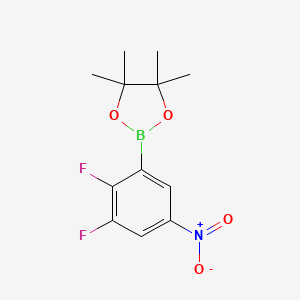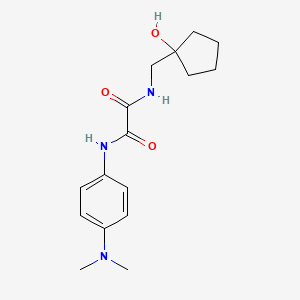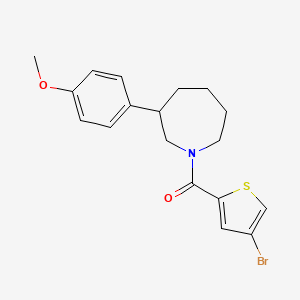
1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound that has gained significant attention in the field of scientific research. The compound is a urea derivative and is used in various applications, including medicinal chemistry and drug discovery.
科学的研究の応用
Fluorescence Labeling and Sensing
Urea derivatives have been synthesized and evaluated for their fluorescence properties, which are significant in biological labeling and sensing. For instance, novel fluorophores have been developed for labeling nucleosides, which were then used in oligodeoxyribonucleotides to enhance fluorescence signals and hybridization affinity (Singh & Singh, 2007). This application suggests the potential use of urea derivatives in molecular biology and diagnostics.
Antiproliferative and Anticancer Activities
Urea and bis-urea derivatives have shown significant biological activity, including antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of such compounds, demonstrating potent activity against breast carcinoma MCF-7 cell lines, suggesting their promise as lead compounds in cancer drug development (Perković et al., 2016). This area of research indicates the potential of urea derivatives in therapeutic applications against cancer.
Antimicrobial Activities
Urea derivatives have been explored for their antimicrobial potential. Specific N-alkyl substituted urea derivatives displayed significant antibacterial and antifungal activities, highlighting the role of substituent positioning and functionalization in determining their efficacy (Zheng et al., 2010). This suggests the utility of such compounds in developing new antimicrobial agents.
Receptor Antagonism and Drug Development
Isoquinoline and quinazoline urea derivatives have been identified as antagonists for the human adenosine A(3) receptor, providing insights into structure-affinity relationships and the potential for developing selective receptor antagonists (van Muijlwijk-Koezen et al., 2000). This research pathway opens opportunities for drug discovery targeting various receptors.
Enantioselective Catalysis
Urea derivatives have been employed in catalytic processes to achieve enantioselective addition, demonstrating their utility in synthetic chemistry and the development of chiral molecules (Arokianathar et al., 2018). This application is crucial for producing enantiomerically pure pharmaceuticals.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-13(2)19(25)24-11-3-4-14-5-8-17(12-18(14)24)23-20(26)22-16-9-6-15(21)7-10-16/h5-10,12-13H,3-4,11H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSJOTOEHFJCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421719.png)

![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2421723.png)

![3-(3,4-Dimethoxyphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2421728.png)
![3-(4-Fluorophenyl)-7,9-dimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2421731.png)



![3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2421736.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2421738.png)